Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid is a specialized compound that belongs to the class of polyethylene glycol derivatives. This compound features a hydroxy group, a propionic acid moiety, and two ethylene glycol units, making it a versatile molecule in various scientific applications. Its structure allows for modifications that enhance solubility and biocompatibility, which are crucial for its use in biomedical fields.
This compound can be synthesized through various chemical methods, with its availability from commercial suppliers such as PurePEG and JenKem Technology. The compound is often used in the development of drug delivery systems and as a linker in antibody-drug conjugates.
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid can be classified under:
The synthesis of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid typically involves the following general steps:
The synthesis may require specific catalysts or conditions (e.g., temperature, pressure) to optimize yield and purity. For instance, using an acidic catalyst can facilitate the esterification process by protonating the carboxylic acid, enhancing its reactivity.
The molecular structure of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid consists of:
This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid can participate in various chemical reactions:
These reactions often require specific conditions such as controlled pH and temperature to ensure proper product formation without degradation of sensitive functional groups.
The mechanism of action for Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid primarily involves its role as a linker in drug delivery systems:
Studies have shown that PEGylation significantly enhances the pharmacokinetic properties of drugs by increasing their solubility and reducing immunogenicity .
The presence of multiple hydroxyl groups enhances its reactivity and ability to form hydrogen bonds, contributing to its solubility and biocompatibility.
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid has several scientific uses:
The versatility of this compound makes it a valuable tool in modern biomedical research, particularly in enhancing drug solubility and stability while minimizing side effects through targeted delivery mechanisms.
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid (molecular weight: 338.35 g/mol, formula: C₁₄H₂₆O₉) serves as a specialized bifunctional linker in PROTAC molecules [1] [2]. Its structure comprises two tetraethylene glycol (PEG2) units bridged by a propionic acid moiety, forming a HO-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-COO-PEG₂-propionic acid architecture [1] [5]. This arrangement provides terminal functional groups: a carboxylic acid for covalent attachment to E3 ubiquitin ligase ligands (e.g., thalidomide, pomalidomide) and a hydroxyl group for conjugation to target protein binders [2] [5]. The linker’s hydrophilic PEG spacers create a solvation envelope that enhances aqueous solubility, facilitating intracellular delivery and preventing aggregation [2]. Mechanistically, after cellular internalization, the PROTAC forms a ternary complex where the linker enables optimal positioning between the target protein and E3 ligase, triggering ubiquitination and subsequent proteasomal degradation [1] [3].
Table 1: Structural Components of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid
Component | Chemical Segment | Functional Role |
---|---|---|
Terminal group 1 | Hydroxyl (-OH) | Conjugation site for target protein ligands |
Spacer 1 | PEG2 unit | Solubility enhancement and flexibility |
Central bridge | Propionic acid ester | Stability and stereoelectronic control |
Spacer 2 | PEG2 unit | Distance modulation between PROTAC components |
Terminal group 2 | Carboxylic acid (-COOH) | E3 ligase ligand attachment point |
The incorporation of dual PEG2 spacers in Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid represents a strategic compromise between linker length and rigidity to maximize ternary complex efficiency [1] [2]. Research indicates that shorter PEG spacers (e.g., PEG2) reduce the entropic penalty during complex formation compared to longer chains (e.g., PEG4-PEG6), while maintaining sufficient distance (∼10–15 Å) to prevent steric clashes between PROTAC domains [2]. The ethylene oxide units confer conformational flexibility, enabling dynamic adjustments between the E3 ligase (e.g., CRBN or VHL) and target proteins [2]. JenKem Technology studies demonstrate that PEG2-based linkers enhance degradation efficiency (DC₅₀) by 40–60% compared to alkyl chains in models involving BRD4 and IRAK4 targets, attributable to improved protein-protein interactions [2]. Additionally, the ether oxygens in PEG spacers form transient hydrogen bonds with solvent molecules and protein surfaces, further stabilizing the ternary complex [1] [5].
Table 2: Impact of PEG Spacer Length on PROTAC Efficacy
Spacer Length | Representative Compound | Degradation Efficiency (DC₅₀) | Solubility (mg/mL) | Key Applications |
---|---|---|---|---|
PEG2 | Hydroxy-PEG2-CH₂CH₂COO-PEG2-propionic acid | 50–100 nM | >10 | Kinases, epigenetic regulators |
PEG4 | Amino-PEG4-propionic acid | 30–60 nM | >15 | Nuclear proteins, transcription factors |
PEG6 | (S,R,S)-AHPC-PEG6-propionic acid | 20–50 nM | >20 | Membrane-associated proteins |
Non-PEG | Alkyl diacid linkers | 200–500 nM | <2 | Limited to hydrophobic targets |
PEG-based linkers like Hydroxy-PEG2-CH₂CH₂COO-PEG₂-propionic acid outperform non-PEG alternatives in proteasome engagement due to superior physicochemical properties [2] [5]. The hydrophilic PEG spacers increase PROTAC water solubility by >5-fold compared to hydrocarbon chains (e.g., C6–C12 alkyl linkers), reducing aggregation and enhancing cellular uptake [2] [3]. This directly influences ubiquitin-proteasome system (UPS) efficiency, as demonstrated by Zhou et al. (2020), where PEG2-based PROTACs achieved 90% target degradation at 100 nM concentrations, while alkyl-linked counterparts required >500 nM for equivalent effects [2]. Furthermore, the electron-rich PEG oxygen atoms mitigate hydrophobic collapse in aqueous environments, maintaining the extended conformation necessary for E3 ligase recruitment [1] [5].
Non-PEG linkers (e.g., aliphatic diacids) exhibit higher plasma protein binding and reduced cell permeability, limiting intracellular PROTAC bioavailability [2]. In direct comparisons using identical E3/target ligands:
Table 3: Biophysical Properties of PROTAC Linker Classes
Property | PEG-Based Linkers | Non-PEG Linkers | Biological Consequence |
---|---|---|---|
Solubility in water | >10 mg/mL | <2 mg/mL | Enhanced cellular uptake and bioavailability |
Conformational flexibility | High (free bond rotation) | Limited (rotational barriers) | Adaptive ternary complex geometry |
Hydrophobicity (LogP) | -1.7 to -0.9 | 1.2–3.8 | Reduced nonspecific binding |
Plasma stability | >24 hours | 2–8 hours | Sustained degradation activity |
Synthetic versatility | Orthogonal conjugation chemistry | Limited functional groups | Broad ligand compatibility |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: